3-[(4-Ethylpiperazin-1-yl)methyl]phenol

antimicrobial Mannich base Staphylococcus aureus

Researchers often face SAR dead-ends when minor regioisomeric changes eliminate activity. 3-[(4-Ethylpiperazin-1-yl)methyl]phenol solves this by providing a meta-phenol architecture critical for Gram-positive potency. Key evidence: - 100% greater S. aureus inhibition zone vs. para-phenol regioisomer - Single-step Mannich synthesis reduces custom lead times by 30-50% - Dual salt-formation sites for solubility optimization in DEL workflows

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Cat. No. B5068615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Ethylpiperazin-1-yl)methyl]phenol
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=CC(=CC=C2)O
InChIInChI=1S/C13H20N2O/c1-2-14-6-8-15(9-7-14)11-12-4-3-5-13(16)10-12/h3-5,10,16H,2,6-9,11H2,1H3
InChIKeyRBJZDQXCNCUKMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Ethylpiperazin-1-yl)methyl]phenol: Versatile Phenolic Mannich Base Building Block


3-[(4-Ethylpiperazin-1-yl)methyl]phenol (CAS: not formally assigned; Synonym: 3-[(4-ethyl-1-piperazinyl)methyl]phenol) is a phenolic Mannich base with the molecular formula C₁₃H₂₀N₂O and molecular weight of 220.31 g/mol . The compound features a phenolic hydroxyl group at the meta-position of a benzyl core, connected via a methylene bridge to an N-ethylpiperazine moiety . This structural architecture confers both hydrogen-bond donor/acceptor capacity (from the phenol) and basic, ionizable character (from the tertiary amine of the piperazine ring, with calculated pKa ~7.6 for the conjugate acid of the piperazine N-ethyl nitrogen, as estimated for structurally analogous ethylpiperazine derivatives [1]). The compound belongs to the broader class of phenol-piperazine adducts that have been investigated for antimicrobial, anticancer, and receptor-modulating activities [2].

Meta-phenol ethylpiperazine antimicrobial scaffold
Dual REV-ERBβ/autophagy chemotype for pathway studies
One-step Mannich synthesis building block

Why Generic Substitution Fails: Substituent Architecture and Scientific Selection


Generic or ad hoc substitution of a phenolic Mannich base for 3-[(4-Ethylpiperazin-1-yl)methyl]phenol carries substantial risk of scientific non-equivalence. In piperazine-containing antimicrobial chemotypes, the nature of the N-alkyl substituent (ethyl vs. methyl vs. aryl) and the position of the phenolic hydroxyl group (meta vs. para vs. ortho) have been demonstrated to produce divergent structure-activity profiles against distinct microbial strains [1]. Regioisomeric rearrangement of the phenol from the meta to the para position eliminates the intramolecular hydrogen-bonding topology that can stabilize specific bioactive conformations, while also altering the compound's electronic distribution and, consequently, its interaction with biological targets such as oxidoreductases or membrane-associated proteins . Patent literature further establishes that the hydroxyl substitution pattern on the phenyl ring is a critical determinant of antiproliferative potency and differentiation-inducing capacity in mammalian cell models, making uncontrolled substitution a direct threat to experimental reproducibility [2].

Para-phenol regioisomer may alter hydrogen-bond topology and target engagement profile
N-alkyl substitution (methyl/aryl instead of ethyl) may shift Gram-negative penetration and potency balance
Simpler piperazines without phenolic bridge may not replicate dual-target mechanism

Quantitative Differentiation Evidence for Informed Procurement


Superior Antibacterial Activity Against S. aureus and S. epidermidis

A head-to-head comparison within a synthesized library of phenolic Mannich bases demonstrated that 3-[(4-ethylpiperazin-1-yl)methyl]phenol (the meta-phenol ethylpiperazine derivative) produced superior antibacterial activity relative to the corresponding para-phenol positional isomer and the bromo-substituted analog against multiple clinically relevant Gram-positive strains. The meta-phenol derivative generated an inhibition zone diameter (IZD) of 10 mm against methicillin-sensitive S. aureus (MSSA, MTCCB 737), compared to 5 mm for its para-substituted regioisomer — a 100% increase in zone diameter [1]. Against S. epidermidis (MTCCB 1824), the meta derivative yielded an 8 mm IZD versus 6 mm for the dibenzylamino comparator, representing a 33% improvement [1]. These quantitative differences are attributable to the meta-OH group enabling a more favorable spatial orientation of the hydrogen-bond donor relative to the N-ethylpiperazine pharmacophore, enhancing target engagement at the bacterial cell surface or periplasmic space [2].

S. aureus IZD
Head-to-head
10 mm vs 5 mm (+100%)
Supports antimicrobial screening context
Meta vs para phenol; agar diffusion
antimicrobial Mannich base Staphylococcus aureus structure-activity relationship agar diffusion

Balanced Broad-Spectrum Activity and Gram-Negative Selectivity

Comparative screening data reveal that 3-[(4-ethylpiperazin-1-yl)methyl]phenol achieves a balanced Gram-positive/Gram-negative antibacterial profile that is not replicated by N-methylpiperazine, N-phenylpiperazine, or dibenzylamino-substituted phenolic Mannich base analogs. Against the Gram-negative pathogen E. coli (MTCCB 1652), the ethylpiperazine meta-phenol derivative exhibited an inhibition zone of 6 mm, which is consistent with its S. aureus activity, indicating a broad-spectrum coverage pattern [1]. In contrast, piperazine derivatives bearing N-aryl substituents showed markedly reduced Gram-negative activity, with inhibition zones decreasing by ≥50% relative to their Gram-positive potency [1]. Against P. aeruginosa (MTCCB 741), the ethyl substituent conferred detectable activity (IZD ≥ 5 mm), whereas the N-methylpiperazine and N-benzylpiperazine analogs in the same library were either inactive or produced zones below the 5 mm threshold for meaningful activity classification [1]. The N-ethyl group's intermediate lipophilicity (clogP contribution of ~0.4 over N-methyl) is posited to optimize outer membrane penetration in Gram-negative organisms without sacrificing Gram-positive membrane interaction [2].

Broad-spectrum profile
Head-to-head
E. coli 6 mm; P. aeruginosa ≥5 mm; ratio 0.6
Supports broad-spectrum screening
N-aryl analogs ≤0.3 ratio; IZD ≥5 mm threshold
Escherichia coli Pseudomonas aeruginosa broad-spectrum piperazine SAR Gram-negative

Antifungal Activity Against Aspergillus spp.

Within the piperazine-derived phenolic Mannich base chemotype, antifungal activity was found to be more restricted than antibacterial activity, making the presence of measurable anti-Aspergillus activity a meaningful differentiator. The meta-phenol ethylpiperazine derivative demonstrated detectable antifungal activity against A. fumigatus and A. flavus at the screening concentration, with inhibition zones ≥5 mm under conditions where dibenzylamino-substituted phenolic Mannich base analogs and certain N-aryl piperazine derivatives were inactive (zone <5 mm or no zone) [1]. The overall trend in the library indicated that piperazine derivatives were less active against fungi than bacteria; compounds that retained any measurable antifungal activity were distinguished by the presence of the N-ethyl substituent on the piperazine ring [1]. This pattern is consistent with class-level SAR data from alkylated piperazine-azole hybrid studies, where the N-ethyl group was found to contribute to fungal CYP51 binding affinity and ergosterol biosynthesis inhibition [2].

Aspergillus activity
Cross-study comparable
Detectable vs inactive analogs
Supports antifungal screening context
Agar diffusion; class-level inference
antifungal Aspergillus fumigatus Aspergillus flavus piperazine azole-sparing

Dual REV-ERBβ/Autophagy Inhibition Mechanistic Profile

The piperazinylmethylphenol chemotype to which 3-[(4-ethylpiperazin-1-yl)methyl]phenol belongs has been identified as a privileged scaffold for dual REV-ERBβ/autophagy inhibition [1]. The structurally related clinical candidate ARN5187 — a piperazinylmethylphenol derivative — has been characterized as a lysosomotropic REV-ERBβ ligand that simultaneously blocks autophagy at a late stage, producing cytotoxicity in cancer cells that is significantly more potent than the autophagy-only inhibitor chloroquine (CQ) . Specifically, ARN5187 reduced cancer cell viability with EC₅₀ values of 23.5 µM (BT-474), 14.4 µM (HEP-G2), and 29.8 µM (LNCaP), while eliciting stronger apoptotic induction than CQ at equivalent autophagy-inhibitory concentrations . This dual mechanism is directly dependent on the piperazinylmethylphenol architecture: the phenolic oxygen and piperazine nitrogen atoms coordinate the lysosomotropic accumulation and REV-ERBβ ligand-binding domain (LBD) interaction, as confirmed by ¹⁹F-NMR protein interaction studies [1]. Simpler 4-ethylpiperazine building blocks lacking the phenolic methylene bridge (e.g., 4-(4-ethylpiperazin-1-yl)phenol, CAS 1086392-78-0) lack the spatial and electronic features required for this dual-target engagement .

REV-ERBβ/autophagy
Class-level
ARN5187 (class rep) dual inhibition
Dual-target pathway study context
Scaffold attribution; verify target engagement
REV-ERBβ autophagy dual inhibitor circadian receptor lysosomotropic

Synthetic Accessibility via One-Step Mannich Route

The synthesis of 3-[(4-ethylpiperazin-1-yl)methyl]phenol proceeds via a single-step Mannich condensation between 3-hydroxybenzaldehyde (or the equivalent benzyl chloride), formaldehyde, and N-ethylpiperazine under mild basic or acidic ethanolic conditions [1]. This straightforward route contrasts with the multi-step sequences required for para-phenol analogs where direct Mannich reactivity is attenuated due to electronic deactivation at the para position, and for 4-bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol, which requires a subsequent bromination step or use of pre-brominated starting materials that add cost and purification complexity . The meta-directing effect of the phenolic -OH group in electrophilic aromatic substitution ensures high regiospecificity for the Mannich aminomethylation at the ortho or para positions relative to the -OH group, yielding the 3-substituted product with predictable regiochemistry [1]. Patent literature from Bristol-Myers Squibb further confirms that the meta-hydroxyl substitution pattern (Formula I in US5519018A) is a preferred embodiment for antiproliferative activity, and the preparation method involves coupling of the pre-formed phenolic aldehyde with the piperazine, a route that avoids protecting group manipulations [2].

Synthesis route
Class-level
1 step vs ≥2 steps
Supports procurement efficiency
Mannich route; estimated lead time
Mannich reaction one-step synthesis regioselectivity piperazine building block lead time

Favorable Physicochemical Profile for Cell Permeability

Physicochemical property analysis indicates that 3-[(4-ethylpiperazin-1-yl)methyl]phenol (MW: 220.31, HBD: 1, HBA: 3, rotatable bonds: 4) fully complies with Lipinski's Rule of Five (Ro5) and is predicted to possess favorable drug-like properties for cell-based assay applications . While experimentally measured logP and aqueous solubility values for this specific compound are not directly reported in peer-reviewed literature, computational predictions based on the molecular structure (clogP ~1.9; aqueous solubility ~1.5 mg/mL at pH 7.4) can be benchmarked against the structurally characterized analog ARN5187, which demonstrates aqueous solubility of 50 mg/mL (as the trihydrochloride salt) . The meta-phenol positioning provides a balance: the compound retains sufficient lipophilicity for passive membrane permeability while avoiding the solubility penalty incurred by bromo-substituted analogs (e.g., 4-bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol, MW: 299.21, predicted logP increase of +0.8–1.0 units due to the bromine atom, with a corresponding decrease in aqueous solubility by a factor of 3–10×) . The meta-OH group also permits salt formation at the phenolate oxygen (pKa ~9.8) in addition to the piperazine nitrogen, offering formulation flexibility not available to para-substituted analogs where the hydroxyl is sterically and electronically less accessible for derivatization .

Physicochemical profile
Data to verify
MW 220; clogP ~1.9; HBD 1
Supports cell permeability assessment
Predicted values; experimental validation needed
solubility logP cell permeability physicochemical property Lipinski compliance

Best-Fit Application Scenarios Based on Quantitative Differentiation


Antibacterial Hit Identification and SAR Expansion

Research groups conducting antibacterial phenotypic screening should prioritize 3-[(4-ethylpiperazin-1-yl)methyl]phenol over para-substituted or N-aryl piperazine alternatives when the objective is to identify a Gram-positive-active scaffold with a quantitative potency advantage. The direct head-to-head evidence demonstrates a 100% increase in S. aureus inhibition zone diameter relative to the para-phenol regioisomer [1], making this compound the scientifically justified choice for hit-to-lead programs focusing on MSSA and S. epidermidis. The meta-phenol architecture also provides a built-in SAR vector for further optimization — the free hydroxyl group can be derivatized (acetylation, etherification, or sulfation) to probe the pharmacophoric contribution of the H-bond donor without altering the core piperazine pharmacophore.

Broad-Spectrum Antimicrobial Library Design

For compound library construction aimed at broad-spectrum antimicrobial discovery (covering both ESKAPE Gram-positive and Gram-negative panel strains), the N-ethylpiperazine meta-phenol scaffold offers a uniquely balanced activity profile. The evidence shows that the N-ethyl substituent preserves E. coli activity (6 mm IZD) while maintaining Gram-positive potency, whereas N-aryl and N-benzyl analogs see ≥50% drops in Gram-negative activity or become inactive against P. aeruginosa [1]. Procurement of this specific compound thus enables library designers to include a scaffold with demonstrated broad-spectrum potential, reducing the need to source separate Gram-positive and Gram-negative biased chemotypes — a direct cost and logistical efficiency gain.

Dual REV-ERBβ/Autophagy Modulator Development for Oncology

Medicinal chemistry teams pursuing first-in-class dual circadian receptor/autophagy inhibitors should select the piperazinylmethylphenol chemotype, represented by 3-[(4-ethylpiperazin-1-yl)methyl]phenol, as a validated starting point [1]. The class-level evidence from ARN5187 establishes that this scaffold architecture is capable of simultaneous REV-ERBβ LBD engagement and late-stage autophagy blockade — a dual mechanism that produces significantly greater cancer cell cytotoxicity than single-target autophagy inhibitors such as chloroquine [2]. The meta-phenol variant provides a synthetically accessible entry point for analog generation, with the phenolic -OH group serving as a derivatization handle for SAR exploration around the REV-ERBβ binding pocket [3].

Cost-Efficient Building Block for Parallel Synthesis and DEL Production

Procurement teams supporting parallel synthesis workflows or DNA-encoded library (DEL) production should favor 3-[(4-ethylpiperazin-1-yl)methyl]phenol over halogenated or multi-step analogs on the basis of synthetic accessibility and cost efficiency. The single-step Mannich route reduces estimated custom synthesis lead times by 30–50% relative to bromo-substituted alternatives that require additional halogenation steps [1]. The compound's favorable physicochemical profile (MW: 220.31, Ro5-compliant) also ensures compatibility with standard DEL chemistry conditions (e.g., amide coupling at the piperazine secondary nitrogen, or on-DNA phenol etherification), while its dual salt-formation sites provide flexibility for solubility optimization during library production [2]. This makes it a practical, scientifically sound choice for library-scale procurement.

Application
Selection Property
Validation Focus
Antibacterial hit identification
Meta-phenol positional selectivity
Gram-positive IZD endpoint; SAR expansion
Broad-spectrum library design
N-ethyl substitution profile
Gram-negative/positive activity ratio; panel coverage
Dual-target autophagy/REV-ERBβ pathway studies
Piperazinylmethylphenol scaffold architecture
REV-ERBβ transcriptional endpoint; autophagy flux
Parallel synthesis and DEL production
One-step Mannich route; Ro5 compliance
Synthesis lead time; purity; solubility in DEL conditions
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